Cas no 2138548-54-4 (1-(dimethyl-1,3-thiazol-5-yl)methylcyclopropane-1-sulfonyl chloride)
1-(dimethyl-1,3-thiazol-5-yl)methylcyclopropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(dimethyl-1,3-thiazol-5-yl)methylcyclopropane-1-sulfonyl chloride
- EN300-1142843
- 2138548-54-4
- 1-[(dimethyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride
-
- Inchi: 1S/C9H12ClNO2S2/c1-6-8(14-7(2)11-6)5-9(3-4-9)15(10,12)13/h3-5H2,1-2H3
- InChI Key: BCBVAEZMXLZPRP-UHFFFAOYSA-N
- SMILES: ClS(C1(CC2=C(C)N=C(C)S2)CC1)(=O)=O
Computed Properties
- Exact Mass: 264.9997987g/mol
- Monoisotopic Mass: 264.9997987g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 83.6Ų
1-(dimethyl-1,3-thiazol-5-yl)methylcyclopropane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1142843-0.05g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride |
2138548-54-4 | 95% | 0.05g |
$1188.0 | 2023-10-26 | |
| Enamine | EN300-1142843-0.1g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride |
2138548-54-4 | 95% | 0.1g |
$1244.0 | 2023-10-26 | |
| Enamine | EN300-1142843-0.25g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride |
2138548-54-4 | 95% | 0.25g |
$1300.0 | 2023-10-26 | |
| Enamine | EN300-1142843-0.5g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride |
2138548-54-4 | 95% | 0.5g |
$1357.0 | 2023-10-26 | |
| Enamine | EN300-1142843-1.0g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride |
2138548-54-4 | 1g |
$1371.0 | 2023-06-09 | ||
| Enamine | EN300-1142843-2.5g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride |
2138548-54-4 | 95% | 2.5g |
$2771.0 | 2023-10-26 | |
| Enamine | EN300-1142843-5.0g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride |
2138548-54-4 | 5g |
$3977.0 | 2023-06-09 | ||
| Enamine | EN300-1142843-10.0g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride |
2138548-54-4 | 10g |
$5897.0 | 2023-06-09 | ||
| Enamine | EN300-1142843-1g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride |
2138548-54-4 | 95% | 1g |
$1414.0 | 2023-10-26 | |
| Enamine | EN300-1142843-5g |
1-[(dimethyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride |
2138548-54-4 | 95% | 5g |
$4102.0 | 2023-10-26 |
1-(dimethyl-1,3-thiazol-5-yl)methylcyclopropane-1-sulfonyl chloride Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 1-(dimethyl-1,3-thiazol-5-yl)methylcyclopropane-1-sulfonyl chloride
Professional Introduction to Compound with CAS No. 2138548-54-4 and Product Name: 1-(dimethyl-1,3-thiazol-5-yl)methylcyclopropane-1-sulfonyl chloride
The compound with the CAS number 2138548-54-4 and the product name 1-(dimethyl-1,3-thiazol-5-yl)methylcyclopropane-1-sulfonyl chloride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular architecture of this compound incorporates a dimethyl-1,3-thiazole moiety linked to a cyclopropane ring, which is further functionalized with a sulfonyl chloride group. Such structural motifs are of particular interest in the design of novel bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their diverse biological activities. The dimethyl-1,3-thiazole moiety is known for its presence in various bioactive natural products and synthetic drugs, exhibiting properties such as antimicrobial, antiviral, and anti-inflammatory effects. The integration of this moiety with a cyclopropane ring introduces additional rigidity to the molecular structure, which can influence both the physical properties and the biological interactions of the compound. The sulfonyl chloride group at the terminal position enhances the reactivity of the molecule, making it a valuable intermediate in synthetic chemistry.
The synthesis of 1-(dimethyl-1,3-thiazol-5-yl)methylcyclopropane-1-sulfonyl chloride involves a series of well-established chemical transformations that highlight the expertise required in medicinal chemistry. The preparation typically begins with the functionalization of the thiazole ring followed by the introduction of the cyclopropane moiety. The final step involves the conversion of a hydroxyl or amine group into a sulfonyl chloride, which is a common strategy to enhance electrophilicity for subsequent reactions. This synthetic route underscores the importance of precision and control in organic synthesis to achieve high yields and purity.
Recent research has demonstrated that derivatives of thiazole and cyclopropane have significant potential in modulating various biological pathways. For instance, studies have shown that compounds incorporating these structural motifs can interact with enzymes and receptors involved in metabolic disorders and inflammatory diseases. The specific arrangement of atoms in 1-(dimethyl-1,3-thiazol-5-yl)methylcyclopropane-1-sulfonyl chloride may confer unique pharmacological properties that make it an attractive candidate for further investigation.
One particularly noteworthy application of this compound is in the development of novel therapeutic agents targeting neurological disorders. The rigid structure provided by the cyclopropane ring can enhance binding affinity to biological targets, while the electron-withdrawing nature of the sulfonyl chloride group facilitates interactions with polar regions on proteins or nucleic acids. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The reactivity profile of 1-(dimethyl-1,3-thiazol-5-yl)methylcyclopropane-1-sulfonyl chloride also makes it a valuable building block for more complex molecules. The presence of multiple functional groups allows for further derivatization through nucleophilic substitution reactions, enabling chemists to tailor its properties for specific applications. This flexibility is particularly important in drug discovery pipelines where lead optimization often requires iterative modifications to improve potency and selectivity.
In conclusion, 1-(dimethyl-1,3-thiazol-5-yl)methylcyclopropane-1-sulfonyl chloride (CAS No. 2138548-54-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features combined with its synthetic accessibility position it as a valuable tool for developing novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
2138548-54-4 (1-(dimethyl-1,3-thiazol-5-yl)methylcyclopropane-1-sulfonyl chloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)